Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-chloro-5-nitroaniline with methyl 2-formylbenzoate under acidic conditions to form the intermediate nitro compound. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the cyclization of the amine intermediate to form the benzimidazole ring, followed by esterification to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, it could inhibit the activity of certain kinases or disrupt DNA synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazoles: Known for their antimicrobial and anticancer activities.
Oxazole Derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzimidazole core, along with the amino and chloro substituents, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-chlorophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-15(20)8-2-5-12-13(6-8)19-14(18-12)10-7-9(17)3-4-11(10)16/h2-7H,17H2,1H3,(H,18,19) |
InChI Key |
HLDNDBCHLVPDPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
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